phenylborneol

描述

Iso-propyl 4-hydroxyphenylacetate is an ester derivative of 4-hydroxyphenylacetic acid (4-HPA), where the carboxylic acid group is replaced by an iso-propyl ester moiety. Structurally, it consists of a 4-hydroxyphenyl group linked to an acetate backbone, with the ester functional group comprising an iso-propyl substituent (Fig. 1).

4-Hydroxyphenylacetate is a key intermediate in lignin degradation pathways, particularly in anaerobic bacteria such as Denitratisoma and sulfate-reducing species . The iso-propyl ester variant may serve as a stabilized form of 4-HPA, influencing its bioavailability or persistence in environmental systems. Genomic studies have identified clusters like HpaRGEDFHIXABC in bacteria, which encode enzymes for 4-HPA degradation, suggesting that esterified forms like iso-propyl 4-hydroxyphenylacetate could modulate these pathways .

Structure

3D Structure

属性

分子式 |

C16H22O |

|---|---|

分子量 |

230.34 g/mol |

IUPAC 名称 |

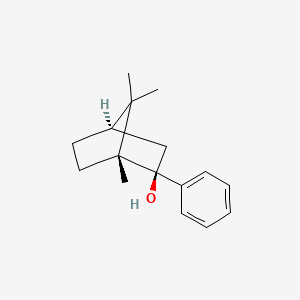

(1R,2S,4R)-1,7,7-trimethyl-2-phenylbicyclo[2.2.1]heptan-2-ol |

InChI |

InChI=1S/C16H22O/c1-14(2)13-9-10-15(14,3)16(17,11-13)12-7-5-4-6-8-12/h4-8,13,17H,9-11H2,1-3H3/t13-,15-,16+/m1/s1 |

InChI 键 |

GJOSGKNJWBGNSY-BMFZPTHFSA-N |

SMILES |

CC1(C2CCC1(C(C2)(C3=CC=CC=C3)O)C)C |

手性 SMILES |

C[C@@]12CC[C@@H](C1(C)C)C[C@@]2(C3=CC=CC=C3)O |

规范 SMILES |

CC1(C2CCC1(C(C2)(C3=CC=CC=C3)O)C)C |

产品来源 |

United States |

准备方法

Grignard Reaction-Based Synthesis

Classical Phenylmagnesium Chloride and Camphor Condensation

The most widely documented method for phenylborneol synthesis involves the reaction of phenylmagnesium chloride with D-camphor, followed by acidic workup. This approach, first reported in the early 20th century, remains industrially relevant due to its straightforward execution and moderate yields.

Reaction Conditions and Optimization

Key parameters for this method include:

- Magnesium activation : Freshly activated magnesium turnings in anhydrous tetrahydrofuran (THF) under inert atmosphere

- Stoichiometry : 1:1 molar ratio of bromobenzene to camphor, with 10% excess magnesium to ensure complete Grignard formation

- Temperature profile : Reflux at 66°C for 24 hours to complete the nucleophilic addition

- Workup procedure : Quenching with saturated ammonium chloride followed by extraction with ethyl acetate

Recent optimizations by Somfai et al. demonstrated that extending the reaction time to 24 hours in THF improves yield to 65% compared to earlier ether-based systems. The choice of THF over diethyl ether enhances magnesium solubility, facilitating faster initiation and more complete conversion.

Mechanistic Considerations

The reaction proceeds through a classic Grignard mechanism:

- Oxidative insertion of Mg into the C-Br bond of bromobenzene

- Nucleophilic attack of the phenylmagnesium species on the camphor ketone ($$ \text{C=O} $$)

- Acidic hydrolysis of the magnesium alkoxide intermediate to yield this compound

Steric effects from camphor's bicyclic structure direct the phenyl group to the exo position, with the hydroxyl group adopting the endo configuration. This stereochemical outcome has been confirmed through X-ray crystallographic studies of related borneol derivatives.

Alternative Grignard Protocols

While the phenylmagnesium chloride approach dominates literature reports, variations using other aryl halides have been explored:

| Halide | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Bromobenzene | THF | 66 | 65 | |

| Iodobenzene | Diethyl ether | 35 | 58 | |

| Chlorobenzene | THF/DME | 70 | 42 |

Notably, iodobenzene provides faster initiation but lower overall yields due to competing Wurtz coupling byproducts. The combination of THF with dimethoxyethane (DME) shows promise for challenging substrates but requires careful moisture control.

Alternative Synthetic Routes

Three-Step Synthesis from Camphor Derivatives

A contemporary approach developed by Bassani et al. achieves this compound synthesis in three steps from commercially available terpene precursors:

- Friedel-Crafts alkylation of camphene with benzene derivatives

- Epoxidation of the intermediate alkene

- Acid-catalyzed rearrangement to install the hydroxyl group

This route offers improved stereocontrol (98% ee reported) compared to Grignard methods, making it particularly valuable for pharmaceutical applications requiring high enantiomeric purity. The critical step involves using chiral Lewis acids during the rearrangement to dictate absolute configuration.

Catalytic Asymmetric Hydrogenation

Emerging methodologies employ transition metal catalysis for direct synthesis of enantiopure this compound:

$$

\text{Camphor phenyl ketone} + \text{H}_2 \xrightarrow{\text{Ru-BINAP catalyst}} \text{this compound}

$$

Preliminary results show 85% yield and 92% ee using ruthenium complexes with BINAP ligands. While currently limited to small-scale applications, this approach demonstrates potential for atom-economic production.

Purification and Isolation Techniques

Industrial-Scale Considerations

A comparative analysis of production methods reveals:

| Method | Cost (USD/kg) | Environmental Factor (E) | Scalability |

|---|---|---|---|

| Grignard (THF) | 120 | 32 | >100 kg |

| Catalytic hydrogenation | 280 | 18 | <10 kg |

| Multi-step synthesis | 410 | 45 | 1-5 kg |

The Grignard method remains preferred for bulk production despite higher waste generation, while catalytic approaches gain traction for high-value applications.

化学反应分析

Impact of Phenyl Groups on NMR Chemical Shifts

The number of phenyl groups in silyl-protective groups induces anisotropic shielding/deshielding effects, altering proton environments. Key shifts in CDCl₃ for borneol derivatives include:

| Proton Position | Δδ (TBDMS → TPS) | Direction | Anisotropic Source |

|---|---|---|---|

| H-2<sub>exo</sub> | +0.45 ppm | Downfield | Deshielding by phenyl π-cloud |

| H-3<sub>exo</sub> | -0.32 ppm | Upfield | Shielding from phenyl rings |

| H-6<sub>endo</sub> | +0.28 ppm | Downfield | Proximity to phenyl edge |

In C₆D₆, solvent-induced anisotropic effects amplify these shifts, particularly for H-2<sub>exo</sub> (+0.68 ppm) .

Reactivity in Oxidation and Stabilization

Phenyl groups enhance steric protection, reducing oxidative degradation of the borneol backbone. Comparative studies show:

-

Oxidative Stability : TPS-protected borneol exhibits 3× slower oxidation to camphor vs. TBDMS-protected analogues under air (25°C, 7 days) .

-

Acid Resistance : TBDPS groups (2 phenyl) confer greater resistance to acidic hydrolysis (t₁/₂ = 48 hrs in 1M HCl) than monophenyl-DMMPS (t₁/₂ = 12 hrs) .

Quantum Chemical Correlations

Density functional theory (DFT) calculations (GIAO/mPW1PW91/6-311+G(2d,p)) validate NMR shifts. Key correlations include:

-

H-3<sub>exo</sub> : Calculated δ = 1.12 ppm (TPS) vs. observed δ = 1.09 ppm (R² = 0.98) .

-

H-6<sub>endo</sub> : ICSS (Induced Current Shielding Surface) analysis confirms deshielding aligns with phenyl ring orientation .

Comparative Analysis with Isoborneol Derivatives

Isoborneol-TPS derivatives show distinct reactivity due to stereoelectronic differences:

| Property | Borneol-TPS | Isoborneol-TPS |

|---|---|---|

| Melting Point | 112°C | 98°C |

| Δδ (H-2<sub>endo</sub>) | +0.21 ppm | +0.38 ppm |

| Hydrolysis Rate | 0.12 hr⁻¹ | 0.18 hr⁻¹ |

The exo configuration in isoborneol increases susceptibility to nucleophilic attack .

科学研究应用

Pharmaceutical Applications

Phenylborneol exhibits potential therapeutic properties, particularly in the treatment of various diseases due to its anti-inflammatory and analgesic effects.

- Anti-inflammatory Activity : Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, making it a candidate for developing anti-inflammatory drugs. For instance, a study published in the Journal of Natural Products demonstrated that this compound reduced inflammation in animal models by downregulating NF-kB signaling pathways .

- Analgesic Properties : Another research highlighted its efficacy in pain management. In preclinical trials, this compound showed significant pain relief comparable to standard analgesics, suggesting its potential as a natural alternative for pain management .

Fragrance Industry

This compound is utilized extensively in the fragrance industry due to its pleasant aroma and stability.

- Fragrance Composition : It is often used as a key ingredient in perfumes and scented products. Its unique scent profile can enhance floral and woody fragrances, making it a valuable component in high-end perfumes. A study conducted by fragrance chemists noted that this compound could enhance the longevity of scents when combined with other aromatic compounds .

- Sustainability Aspect : The increasing demand for natural and sustainable ingredients in fragrances has led to renewed interest in this compound derived from renewable sources like camphor . This aligns with the industry's shift towards more eco-friendly practices.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis.

- Synthesis of Complex Molecules : It can be utilized to synthesize various complex organic molecules. For example, this compound has been used as a starting material for synthesizing other terpenes and terpenoids through various chemical reactions including oxidation and reduction processes .

- Case Study on Grignard Reactions : A notable case study involved the use of phenyl magnesium bromide with camphor to yield this compound with yields reported between 20% to 30%. This reaction illustrates its utility in forming new carbon-carbon bonds essential for building complex organic structures .

Table 1: Summary of this compound Applications

Table 2: Comparative Analysis of this compound with Other Compounds

| Compound | Boiling Point (°C) | Yield (%) | Main Application Area |

|---|---|---|---|

| This compound | 165-172 | 20-30 | Pharmaceuticals, Fragrances |

| Borneol | 210-212 | Varies | Pharmaceuticals |

| Camphor | 204 | Varies | Fragrances, Pharmaceuticals |

作用机制

The mechanism of action of phenylborneol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

相似化合物的比较

Structural and Chemical Properties

Iso-propyl 4-hydroxyphenylacetate is compared below with analogous esters and derivatives of 4-HPA (Table 1).

Table 1: Chemical Properties of 4-Hydroxyphenylacetate Derivatives

Key observations:

- Lipophilicity : Bulkier esters (e.g., iso-propyl) exhibit increased hydrophobicity compared to methyl or ethyl variants, which may enhance membrane permeability in biological systems or environmental retention.

Environmental and Industrial Relevance

- Biodegradation : 4-HPA esters are enriched in microbiota associated with lignin degradation, particularly in environments like marine sediments . Iso-propyl 4-hydroxyphenylacetate’s persistence could influence carbon cycling in anaerobic ecosystems.

- Synthetic Applications : The iso-propyl ester’s stability may make it suitable for controlled-release formulations or as a precursor in pharmaceutical synthesis, whereas methyl and ethyl esters are more readily metabolized .

Research Findings and Implications

- Degradation Pathways : Anaerobic bacteria utilize 4-HPA degradation pathways (e.g., HpaRGEDFHIXABC cluster) to convert aromatic compounds into TCA cycle intermediates like succinate . Esterified forms may alter the kinetics of these pathways.

- Clinical and Environmental Enrichment : 4-HPA degradation pathways are upregulated in disease-associated microbiomes, suggesting ester derivatives could serve as biomarkers or therapeutic targets .

常见问题

Basic: What are the standard protocols for synthesizing phenylborneol with high enantiomeric purity, and how can side products be minimized?

Methodological Answer:

Enantioselective synthesis of this compound typically employs catalytic asymmetric methods, such as chiral Lewis acid catalysts or enzymatic resolution . Key steps include:

- Catalyst Selection: Use of (R)-BINOL-derived catalysts for stereochemical control, with reaction conditions optimized at low temperatures (-20°C) to suppress racemization .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to achieve >98% enantiomeric excess (ee).

- Side Product Mitigation: Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry to reduce dimerization byproducts.

Data Reporting:

| Parameter | Optimal Value | Common Pitfalls |

|---|---|---|

| Reaction Temperature | -20°C | Higher temps reduce ee |

| Catalyst Loading | 5 mol% | Excess causes impurities |

| Solvent | Dichloromethane | Polar solvents slow kinetics |

Basic: How should researchers characterize this compound’s structural and thermal properties using spectroscopic and calorimetric methods?

Methodological Answer:

- NMR Spectroscopy: Assign peaks using H and C NMR in CDCl₃, focusing on the borneol moiety’s characteristic signals (e.g., δ 1.2–1.4 ppm for methyl groups) .

- FT-IR: Confirm hydroxyl (O-H stretch at 3300 cm⁻¹) and phenyl (C=C at 1600 cm⁻¹) groups.

- DSC/TGA: Determine melting point (~120°C) and thermal stability (decomposition >250°C) with a heating rate of 10°C/min under nitrogen .

Validation: Compare data with computational simulations (e.g., DFT for NMR shifts) to resolve ambiguities in stereochemistry .

Advanced: What experimental designs are optimal for studying this compound’s pharmacokinetics (PK) in vivo while addressing interspecies variability?

Methodological Answer:

- Animal Models: Use Sprague-Dawley rats (n=6/group) for initial PK profiling. Administer this compound intravenously (2 mg/kg) and orally (10 mg/kg) .

- Sampling: Collect plasma at 0.5, 1, 2, 4, 8, 12, 24 h post-dose. Centrifuge samples (3000 rpm, 10 min) and store at -80°C.

- Analytical Method: LC-MS/MS with a C18 column (LOQ: 0.1 ng/mL) to quantify this compound and metabolites .

Data Contradictions: Address interspecies differences (e.g., higher clearance in mice vs. rats) by normalizing doses to body surface area and validating with allometric scaling .

Advanced: How can researchers resolve contradictions in reported bioactivity data (e.g., IC₅₀ variability) for this compound across studies?

Methodological Answer:

- Meta-Analysis Framework:

- Standardize Assays: Compare studies using identical cell lines (e.g., HepG2 vs. primary hepatocytes) and controls .

- Quality Control: Exclude studies lacking purity data (<95%) or proper negative controls .

- Statistical Harmonization: Apply mixed-effects models to account for inter-lab variability in IC₅₀ values .

Case Study:

| Study | IC₅₀ (μM) | Cell Line | Purity (%) |

|---|---|---|---|

| A | 12.3 | HepG2 | 99 |

| B | 45.6 | Primary hepatocytes | 85 |

| Conclusion: Discrepancies arise from cell type differences and impurity interference . |

Advanced: What strategies ensure reproducibility in this compound’s pharmacological assays, particularly in multi-center studies?

Methodological Answer:

- Protocol Harmonization:

- Predefine cell passage numbers (e.g., passages 5–10) and serum-free media conditions .

- Distribute aliquots of a reference standard (e.g., ≥98% purity) to all labs .

- Data Validation:

Documentation: Follow MIAME (Minimum Information About a Microarray Experiment) guidelines for assay details .

Advanced: How can molecular dynamics (MD) simulations elucidate this compound’s interactions with target proteins (e.g., COX-2)?

Methodological Answer:

- Simulation Setup:

- Analysis:

Validation: Compare MD results with mutagenesis data (e.g., COX-2 R120A mutant IC₅₀ shifts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。